Gentisic acid sodium salt hydrate
Description
Contextualization as a Phenolic Acid Derivative within Chemical Biology
Gentisic acid, chemically known as 2,5-dihydroxybenzoic acid, is a phenolic acid and a derivative of benzoic acid. sci-hub.se Phenolic acids are a broad class of compounds characterized by a benzene (B151609) ring with a carboxylic acid group and one or more hydroxyl groups. sci-hub.seacs.org These compounds are widely distributed in the plant kingdom, where they are synthesized from amino acids like phenylalanine or tyrosine via the shikimate pathway. sci-hub.se
The sodium salt hydrate (B1144303) form of gentisic acid is often utilized in research for its stability and solubility. biosynth.com In the realm of chemical biology, gentisic acid is of interest due to its structural relationship to salicylic (B10762653) acid and its role as a metabolite of acetylsalicylic acid (aspirin). taylorandfrancis.comnih.gov This metabolic link provides a basis for investigating its biological activities and mechanisms of action.
Overview of Research Significance in Biochemical, Pharmacological, and Environmental Sciences
The research significance of gentisic acid and its sodium salt hydrate spans several scientific fields, driven by its diverse chemical properties and biological activities.
Biochemical Research:
In biochemistry, gentisic acid is primarily studied for its potent antioxidant properties. solubilityofthings.comnih.gov Its ability to scavenge free radicals is a key area of investigation. sci-hub.sesolubilityofthings.com Research has shown that the two hydroxyl groups on the benzene ring, particularly their ortho and para positions, contribute to its strong antioxidant capacity. sci-hub.seresearchgate.net This has led to studies on its potential to protect against oxidative stress-induced damage to biological molecules. solubilityofthings.com Furthermore, gentisic acid's interaction with metal ions and its role in enzyme inhibition are active areas of biochemical inquiry. solubilityofthings.comnih.gov
Pharmacological Research:
The pharmacological activities of gentisic acid are extensive and well-documented. It has been shown to possess anti-inflammatory, antimicrobial, neuroprotective, and cardioprotective effects. sci-hub.seresearchgate.net Its anti-inflammatory properties are of particular interest, given its connection to aspirin (B1665792). sci-hub.setaylorandfrancis.com Studies have also explored its potential in cancer research, with findings suggesting it may inhibit tumor growth and act as a chemopreventive agent. nih.govboffinaccess.com Additionally, gentisic acid has been identified as an inhibitor of fibroblast growth factor (FGF), which is implicated in various physiological and pathological processes. nih.govnih.gov
Environmental Science Research:
In environmental science, the focus is on the role of gentisic acid in plant defense mechanisms and its interactions with the environment. nih.gov As a secondary metabolite in plants, it is involved in responses to pathogens. mdpi.com Research has also investigated its behavior in marine environments, particularly its influence on the redox chemistry of iron, a crucial micronutrient. researchgate.net The interaction of gentisic acid with mineral surfaces, such as hematite, is another area of study, providing insights into its environmental fate and transport. acs.org
Table 1: Key Research Findings on Gentisic Acid
| Research Area | Key Findings |
|---|---|
| Biochemistry | Potent antioxidant and free radical scavenger. sci-hub.sesolubilityofthings.com |
| Inhibits low-density lipoprotein (LDL) oxidation. nih.gov | |
| Interacts with metal ions. solubilityofthings.com | |
| Pharmacology | Exhibits anti-inflammatory, antimicrobial, neuroprotective, and cardioprotective properties. sci-hub.seresearchgate.net |
| Shows potential as an anti-cancer agent. nih.govboffinaccess.com | |
| Acts as a fibroblast growth factor (FGF) inhibitor. nih.govnih.gov | |
| Environmental Science | Plays a role in plant defense against pathogens. mdpi.com |
| Influences iron redox chemistry in marine environments. researchgate.net | |
| Adsorbs to mineral surfaces like hematite. acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,5-dihydroxybenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYBOPDUUSVNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Advanced Synthetic Routes for Gentisic Acid Sodium Salt Hydrate (B1144303)
The synthesis of gentisic acid and its subsequent conversion to the sodium salt hydrate form is a cornerstone of its production. Research has focused on optimizing traditional methods and exploring novel pathways to enhance yield, purity, and sustainability.
Gentisic acid (2,5-dihydroxybenzoic acid) is commercially produced through the carboxylation of hydroquinone (B1673460), a process that exemplifies the Kolbe-Schmitt reaction. wikipedia.org This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org The standard industrial method requires heating sodium phenoxide with carbon dioxide under high pressure (100 atm) and temperature (125 °C). wikipedia.org
Optimization of this process is crucial for industrial efficiency. Modifications to the traditional Kolbe-Schmitt reaction aim to improve yield and regioselectivity. For di- and tri-hydric phenols like hydroquinone, the reaction can proceed under less harsh conditions compared to monohydric phenols. youtube.comjk-sci.com Key parameters that are optimized include temperature, CO2 pressure, choice of base, and the use of specific solvents. The presence of water is known to decrease the yield, necessitating the use of thoroughly dried reactants. jk-sci.commdpi.com While the classic Kolbe-Schmitt reaction can produce a mixture of isomers, specific conditions can favor the desired 2,5-carboxylation of hydroquinone. wikipedia.org Modern approaches have explored continuous-flow microreactors for similar carboxylation reactions, which can drastically reduce reaction times from hours to minutes and improve space-time yields. rsc.orgresearchgate.net
| Parameter | Condition | Impact on Synthesis | Reference |
|---|---|---|---|
| Reactant | Hydroquinone | Starting material for Gentisic Acid. | wikipedia.org |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Deprotonates the phenol to form the more reactive phenoxide ion. The choice of counterion (Na+ vs. K+) can influence isomer distribution. | wikipedia.orgjk-sci.com |
| Temperature | Typically 125 °C or higher | Affects reaction rate and can influence the regiochemistry of the carboxylation. | wikipedia.orgrsc.org |
| Pressure | 5-100 atm of CO2 | Higher pressure increases the concentration of CO2 in the reaction phase, driving the carboxylation forward. | wikipedia.orgrsc.org |
| Solvent | Often solvent-free or in solvents like toluene | The use of a solvent can facilitate a homogeneous reaction mixture and improve reaction rates. | mdpi.comresearchgate.net |
Beyond the direct carboxylation of hydroquinone, alternative synthetic routes have been reported. One such pathway involves the synthesis of Gentisic acid sodium salt hydrate from 2,6-dihydroxybenzoic acid and hippuric acid. biosynth.com The synthesis of 2,6-dihydroxybenzoic acid itself can be achieved via the carboxylation of resorcinol, though this often produces the 2,4-isomer as a byproduct. guidechem.comgoogle.com Methods have been developed to selectively decompose the 2,4-dihydroxybenzoic acid from a mixture by heating an aqueous solution at a controlled pH, allowing for the isolation of pure 2,6-dihydroxybenzoic acid. google.com
Hippuric acid, another precursor in this alternative route, is a well-known compound historically isolated from the urine of herbivores. orgsyn.org Modern synthesis involves the acylation of the amino acid glycine with benzoyl chloride, a reaction known as the Schotten-Baumann reaction. wikipedia.org The precise mechanism by which 2,6-dihydroxybenzoic acid and hippuric acid are converted to this compound is a specialized pathway, distinct from the more common industrial methods.
The final steps in the industrial production of this compound involve crystallization, controlled dehydration, and granulation to produce a stable, solid form with suitable physical properties. biosynth.com After the synthesis of the sodium gentisate in solution, the salt is crystallized. The process of dehydration must be carefully controlled to obtain the desired hydrate form, as the water of hydration can affect the crystal structure and stability of the final product. Granulation techniques are then employed to convert the fine crystalline powder into larger, more uniform granules. This process improves the flowability, handling, and compressibility of the powder, which is particularly important for subsequent processing in various applications.
Derivatization Strategies and Co-crystallization Studies
Chemical modification of gentisic acid through derivatization and the formation of co-crystals are active areas of research, aiming to alter its physicochemical properties.
The carboxyl and hydroxyl groups of gentisic acid are reactive sites for derivatization. Various new derivatives have been synthesized and characterized to explore their potential applications. researchgate.net For instance, esters of gentisic acid have been prepared by reacting it with amino alcohols or with the acid chlorides of other carboxylic acids in an alkaline medium. researchgate.netnih.gov Infrared spectroscopy is a key tool used to confirm the structure of these new esters, indicating, for example, whether esterification occurred at the carboxylic acid group or one of the hydroxyl groups. researchgate.net Another common derivatization technique is silylation, such as reacting gentisic acid with bis(trimethylsilyl)acetamide to form trimethylsilyl derivatives, which are more volatile and suitable for analysis by gas chromatography-mass spectrometry. nih.gov
| Derivative Type | Reactants | Synthetic Method | Characterization Technique | Reference |
|---|---|---|---|---|
| Amino alcohol esters | Gentisic acid, Dialkylaminoalkyl chlorides | Interaction of reactants, yielding hydrochlorides. | Infrared Spectroscopy | researchgate.net |
| Carboxylic acid esters | Gentisic acid, Acid chlorides (e.g., of phenylacetic acid) | Reaction in alkaline media, resulting in esterification of the 5-hydroxyl group. | Infrared Spectroscopy | researchgate.net |
| Trimethylsilyl derivatives | Gentisic acid, Bis(trimethylsilyl)acetamide | Microwave-assisted silylation. | Gas Chromatography/Mass Spectrometry | nih.gov |
Co-crystallization is a technique used to modify the crystal structure and properties of a compound by combining it with a suitable co-former. Gentisic acid has been successfully used to form co-crystals with various other molecules. The formation of these co-crystals is driven by non-covalent interactions, particularly hydrogen bonding between the functional groups of gentisic acid and the co-former. acs.orgresearchgate.net
A range of analytical techniques are used to characterize these co-crystals. Powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction are essential for confirming the formation of a new crystalline phase and for detailed structural analysis. acs.orguq.edu.au Other methods like Differential Scanning Calorimetry (DSC), solid-state NMR, and infrared spectroscopy provide further information on the thermal properties and intermolecular interactions within the co-crystal. uq.edu.aunih.gov
Studies have explored co-crystals of gentisic acid with various co-formers, including:
Pyridine derivatives : A systematic study synthesized 22 salts and co-crystals, analyzing the effect of proton transfer on the crystal packing. acs.orgresearchgate.net
Isoniazid : Co-crystallization with the antitubercular agent isoniazid was shown to improve properties like free radical scavenging activity. uq.edu.auresearchgate.net
Ethenzamide : Two polymorphic forms of co-crystals between ethenzamide and gentisic acid were identified and studied for their stability and solubility. nih.gov
Metronidazole : A new high-temperature polymorph of a metronidazole-gentisic acid co-crystal was identified and characterized. nih.gov
| Co-former | Stoichiometry | Formation Method | Key Findings/Characterization | Reference |
|---|---|---|---|---|
| Pyridine derivatives | Various | Not specified | Studied proton transfer and hydrogen bonding patterns via X-ray diffraction. | acs.orgresearchgate.net |
| Isoniazid | 1:1 | Not specified | Characterized by solid-state NMR, DSC, PXRD, and single-crystal XRD; showed high free radical scavenging activity. | uq.edu.auresearchgate.net |
| Metronidazole | 1:1 | Slurry crystallization | Identified a new high-temperature polymorph (form II°). | nih.gov |
| Ethenzamide | Not specified | Not specified | Two polymorphic forms were identified and characterized by 13C and 15N solid-state NMR and FTIR. | nih.gov |
Mechanistic Investigations of Biological Activities
Advanced Studies on Antioxidant Mechanisms
The antioxidant capabilities of gentisic acid are rooted in its chemical structure, specifically the presence of a phenoxyl group. nih.gov This structural feature enables it to effectively neutralize free radicals and participate in electron transfer reactions, thereby mitigating oxidative stress.
Pulse radiolysis studies have been instrumental in determining the rate constants and transient species formed during the interaction of gentisic acid with various free radicals. nih.govresearchgate.net These investigations provide a detailed understanding of its scavenging mechanisms.
Gentisic acid demonstrates remarkable efficiency in scavenging the highly reactive hydroxyl radical (•OH). nih.govresearchgate.net The reaction proceeds at a near-diffusion-controlled rate, with a second-order rate constant (k) of 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹. nih.gov This interaction leads to the formation of two types of radicals: a reducing adduct radical (approximately 76%) and an oxidizing phenoxyl radical (approximately 24%). nih.gov
The compound is also proficient in scavenging organohaloperoxyl radicals (ROO•). nih.govresearchgate.net The rate constant for this scavenging activity has been determined to be 9.3 × 10⁷ dm³mol⁻¹s⁻¹. nih.gov This highlights its potential to counteract lipid peroxidation, a detrimental process initiated by such radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay is a widely used method to evaluate the antioxidant potential of various compounds. nih.gov Gentisic acid has been shown to be a potent scavenger of DPPH• radicals. nih.govnih.gov This activity is attributed to its ability to donate an electron or a hydrogen atom to the DPPH• radical, leading to the disappearance of its characteristic purple color. nih.gov The efficiency of gentisic acid in this assay is significantly higher than that of some other phenolic compounds, which is ascribed to the formation of a stable semiquinone resonance hybrid after the initial hydrogen abstraction. nih.gov This stable intermediate can then undergo a second hydrogen abstraction, resulting in an ortho-benzoquinone structure. nih.gov Furthermore, gentisic acid has demonstrated a high capacity to scavenge peroxyl radicals (LOO•) in both oil and oil-in-water emulsion systems. nih.gov
Table 1: DPPH Radical Scavenging Activity of Gentisic Acid
| Parameter | Value | Reference |
|---|---|---|
| Efficiency Concentration (EC₅₀) | 0.09 | nih.gov |
The antioxidant and radioprotective properties of gentisic acid are primarily exerted by its phenoxyl group. nih.gov The redox potential of the GA•/GA couple, determined by cyclic voltammetry, is 0.774 V versus the Normal Hydrogen Electrode (NHE). nih.gov This value is lower than that of many physiologically significant oxidants, which supports the observed antioxidant capacity of gentisic acid. nih.gov This favorable redox potential allows it to readily donate an electron to oxidizing species, thereby neutralizing them. Furthermore, the phenoxyl radical of gentisic acid can be repaired by ascorbate, with a rate constant of 1.0 × 10⁷ dm³mol⁻¹s⁻¹, demonstrating its ability to participate in redox cycling. nih.gov
The antioxidant activity of gentisic acid has been confirmed in various complex in vitro biological models. For instance, in isolated rat liver mitochondria (RLM), the presence of gentisic acid significantly reduced the levels of gamma radiation-induced damage to lipids and proteins. nih.govsigmaaldrich.com It also offered protection to human erythrocytes against damage from gamma radiation. nih.govsigmaaldrich.com In a model of septic shock in dogs, gentisic acid sodium salt was found to be superior to norepinephrine (B1679862) in reversing hepatic mitochondrial dysfunction, which was likely related to its antioxidant effects that could lead to an increase in coupled respiration. nih.gov Studies using human cell lines such as HaCat, HDFa, and HepG2 have shown that gentisic acid has low cytotoxicity at effective antioxidant concentrations. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Gentisic acid sodium salt hydrate (B1144303) | |
| Salicylic (B10762653) acid | |
| Ascorbate | |
| Norepinephrine | |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | |
| ortho-benzoquinone |
Evaluation of Antioxidant Capacity in Complex In Vitro Biological Models
Anti-inflammatory Action: Cellular and Molecular Insights
Gentisic acid exhibits significant anti-inflammatory properties, which are linked to its ability to modulate key cellular signaling pathways and the activity of enzymes involved in the inflammatory response.
A primary mechanism of gentisic acid's anti-inflammatory effect is its ability to suppress inflammatory responses stimulated by agents like lipopolysaccharide (LPS). It achieves this by controlling the production of key inflammatory mediators. Studies have shown that gentisic acid effectively reduces the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov
This modulation is rooted in its influence on critical intracellular signaling pathways. Gentisic acid has been demonstrated to regulate the expression of proteins associated with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition by gentisic acid prevents the transcription of numerous pro-inflammatory genes. researchgate.netnih.gov Similarly, by modulating the MAPK pathway, gentisic acid can interfere with the signaling cascades that lead to an inflammatory response. nih.gov
The antirheumatic properties of gentisic acid are a significant aspect of its therapeutic potential. nih.gov Research has provided insights into the specific molecular targets through which it exerts these effects in the context of rheumatoid arthritis (RA).
One key mechanism is the irreversible inhibition of prostaglandin (B15479496) synthase, commonly known as cyclooxygenase (COX). nih.gov This enzyme is critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain in rheumatic conditions. nih.govyoutube.com The inhibition is believed to involve the formation of quinonoid intermediates from gentisic acid, which then covalently attach to the enzyme, inactivating it. nih.gov
Furthermore, studies focusing on fibroblast-like synoviocytes (FLS), which play a crucial role in the pathogenesis of RA, have shown that gentisic acid can inhibit the RAF/Extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov This pathway is known to be activated in RA and contributes to synovial inflammation and joint destruction. By inhibiting the RAF/ERK1/2 pathway, gentisic acid can alleviate synovial hyperplasia and systemic inflammation. nih.gov More detailed investigations have revealed that gentisic acid mediates this effect by regulating the miR-19b-3p/RAF1 axis, which in turn controls the ERK pathway, leading to the suppression of cell invasion and migration and the induction of apoptosis in pathogenic cells. nih.gov
Table 2: Investigated Molecular Targets of Gentisic Acid in Anti-inflammatory and Antirheumatic Actions
| Biological Process | Key Molecular Target/Pathway | Observed Effect | Reference(s) |
| General Inflammation | NF-κB Signaling Pathway | Inhibition of activation, suppression of pro-inflammatory cytokine production. | nih.govresearchgate.net |
| MAPK Signaling Pathway | Modulation of pathway-associated proteins. | nih.gov | |
| Nitric Oxide (NO) Production | Decreased production in LPS-stimulated macrophages. | nih.gov | |
| Rheumatoid Arthritis | Cyclooxygenase (COX) | Irreversible inhibition. | nih.gov |
| RAF/ERK Signaling Pathway | Inhibition of activation in fibroblast-like synoviocytes. | nih.gov | |
| miR-19b-3p/RAF1 Axis | Upregulation of miR-19b-3p, downregulation of RAF1. | nih.gov |
Diverse Biological Activities and Mechanistic Elucidaion
Gentisic acid and its derivatives have demonstrated a range of antimicrobial activities against various microorganisms. nih.govnih.gov The mechanisms underlying these effects are multifaceted and involve disruption of cellular processes essential for microbial survival and proliferation.
One of the primary mechanisms of action is the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, gentisic acid can interfere with key enzymatic activities within the microbial cell. For instance, it has been shown to inhibit enzymes involved in metabolic pathways, thereby depriving the microorganism of necessary energy and building blocks for growth.
Recent studies have provided specific minimum inhibitory concentration (MIC) values for gentisic acid against several common microbes. For example, the MIC against Staphylococcus aureus has been reported as 4.15 mg/mL, against Escherichia coli as 4.00 mg/mL, and against Candida albicans as 3.00 mg/mL. nih.gov A previously unpublished MIC for Cutibacterium acnes has been determined to be 3.60 mg/mL. nih.gov The antifungal activity of gentisic acid has also been noted, with demonstrated effects against Candida albicans and Schizosaccharomyces octosporus. nih.gov
The antimicrobial efficacy of gentisic acid can be influenced by the surrounding chemical environment. For instance, the combination of sodium chloride and citric acid has been shown to have a synergistic antimicrobial effect against various microorganisms. mdpi.com This suggests that the activity of gentisic acid could potentially be enhanced when used in combination with other agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Gentisic Acid Against Various Microorganisms
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4.15 | nih.gov |
| Escherichia coli | 4.00 | nih.gov |
| Candida albicans | 3.00 | nih.gov |
| Cutibacterium acnes | 3.60 | nih.gov |
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antimicrobial agents and the host immune system. nih.gov The ability to inhibit biofilm formation is a critical aspect of antimicrobial therapy. Gentisic acid has been shown to interfere with biofilm formation through several mechanisms.
One key pathway involves the disruption of quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, including biofilm formation. frontiersin.org By interfering with QS signaling molecules, gentisic acid can prevent the coordinated expression of genes required for biofilm development. For example, some natural compounds have been shown to inhibit biofilm formation by down-regulating QS-related genes such as lasI, lasR, pqsA, and pqsR in Pseudomonas aeruginosa. nih.gov
Furthermore, gentisic acid can inhibit the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation. It can also interfere with the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. nih.gov Studies have shown that some natural compounds can inhibit biofilm formation at initial stages by targeting adhesin proteins and obstructing EPS production. nih.gov
The synergistic effect of certain compounds with gentisic acid can enhance its anti-biofilm activity. For instance, the combination of slightly acidic electrolyzed water (SAEW) with sodium benzoate (B1203000) has been shown to be highly effective in controlling Streptococcus mutans biofilm. nih.gov
Gentisic acid has been found to stimulate the proliferation of keratinocytes, the primary cell type in the epidermis, which is crucial for skin wound healing. nih.govnih.gov This stimulatory effect is mediated through the activation of the mitogen-activated protein (MAP) kinase signaling pathway, specifically through the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govnih.gov
The process of re-epithelialization during wound healing relies on the proliferation and migration of keratinocytes to cover the wound area. nih.gov Research has shown that gentisic acid treatment of HaCaT cells, a human keratinocyte cell line, leads to an increase in cell proliferation by over 20% as measured by the MTT assay. nih.govnih.gov Furthermore, in vitro wound healing assays have demonstrated that gentisic acid has a higher healing activity compared to allantoin, a known wound-healing agent. nih.govnih.gov
Western blot analysis has confirmed that the treatment of HaCaT cells with gentisic acid results in a significant increase in the phosphorylation of ERK1/2, while not affecting the phosphorylation of other MAP kinases like p38 and JNK. nih.gov The amount of phosphorylated ERK1/2 was found to increase by up to 2.5 times following gentisic acid treatment. nih.gov This indicates that gentisic acid specifically activates the ERK1/2 pathway to promote keratinocyte proliferation. nih.govresearchgate.net It is important to note that while ERK1/2 phosphorylation is often associated with cell proliferation, it can also be induced in apoptosis stress conditions. nih.gov However, in the context of gentisic acid's effect on keratinocytes, the primary outcome observed is enhanced proliferation and wound healing. nih.gov
Table 2: Effect of Gentisic Acid on Keratinocyte Proliferation and ERK1/2 Phosphorylation
| Parameter | Observation | Reference |
|---|---|---|
| HaCaT Cell Proliferation (MTT Assay) | Over 20% increase | nih.govnih.gov |
| In Vitro Wound Healing | Higher activity than allantoin | nih.govnih.gov |
| ERK1/2 Phosphorylation | Increased up to 2.5 times | nih.gov |
| p38 and JNK Phosphorylation | No significant change | nih.gov |
Fibroblast Growth Factors (FGFs) are a family of key signaling proteins involved in a wide range of cellular processes, including cell proliferation, differentiation, and angiogenesis. nih.govnih.gov The dysregulation of FGF signaling, often due to their uncontrolled accumulation in the extracellular matrix, is implicated in the pathology of various diseases, including cancer and angiogenesis-dependent conditions. nih.govnih.gov
Gentisic acid has been identified as a potent inhibitor of FGFs. nih.govnih.gov It acts as a competitive inhibitor, interfering with the assembly of the signaling complexes that trigger FGF-driven mitogenesis. nih.govnih.gov This inhibition can occur through two distinct mechanisms. nih.gov The identification of gentisic acid as an FGF inhibitor was based on established rules for identifying potential inhibitors of these proteins. nih.govnih.gov
The ability of gentisic acid to neutralize improperly mobilized FGFs makes it a compound of therapeutic interest for controlling diseases characterized by excessive cell proliferation and angiogenesis. nih.gov Its role as a lead compound has spurred the identification of a new chemical class of FGF inhibitors. nih.govnih.gov
Gentisic acid has been shown to exert a significant impact on metabolic homeostasis, particularly in the context of diet-induced obesity. nih.gov Its effects are mediated, at least in part, through the activation of brown adipose tissue (BAT) thermogenesis. nih.gov
Obesity arises from an imbalance between energy intake and expenditure. nih.gov Increasing energy expenditure is a viable strategy for preventing and treating obesity. nih.gov Brown adipose tissue (BAT) is a specialized organ that dissipates energy in the form of heat through a process called thermogenesis. nih.govfrontiersin.org
Studies in mice have demonstrated that gentisic acid (referred to as 2,5-dihydroxybenzoic acid or DHB in some studies) can prevent high-fat, high-fructose diet (HFFD)-induced obesity. nih.gov In a 12-week study, mice supplemented with DHB showed a 14.97% lower body weight compared to the HFFD-fed control group. nih.gov This was accompanied by reduced weight of major organs, improved insulin (B600854) sensitivity, and decreased systemic lipid accumulation. nih.gov
The primary mechanism underlying these anti-obesity effects is the enhancement of energy metabolism through the activation of BAT thermogenesis. nih.govresearchgate.net Gentisic acid supplementation was found to increase the expression of proteins related to fatty acid oxidation in both BAT and brown adipocytes in vitro. nih.gov This indicates that gentisic acid augments the utilization of fatty acids by BAT, which are the primary fuel for thermogenesis. nih.gov The activation of BAT leads to increased energy expenditure, thereby counteracting the effects of a high-calorie diet. nih.gov
Impact on Metabolic Homeostasis
Anti-diabetic Activity
The anti-diabetic potential of gentisic acid, the parent compound of gentisic acid sodium salt hydrate, has been explored through both computational (in silico) and laboratory (in vitro) studies. nih.govnih.gov These investigations have focused on its interaction with key protein receptors implicated in the pathology of diabetes. nih.govresearchgate.net
In silico molecular docking studies predicted the interaction of gentisic acid with eight different receptors that are significant in the management and complications of diabetes. nih.govnih.gov The results showed that gentisic acid interacted moderately with most of these receptors. nih.govresearchgate.net For instance, in studies of its interaction with the Dipeptidyl-peptidase 4 (DPP4) receptor, an important target in type 2 diabetes therapy, gentisic acid demonstrated a docking affinity of -6.7 kcal/mol. nih.gov Its interaction with protein tyrosine phosphatase 1B (PTP1B), another therapeutic target, showed a docking affinity of -6.1 kcal/mol. researchgate.net
The primary mechanisms investigated include the inhibition of carbohydrate-hydrolyzing enzymes and interaction with key metabolic regulators. nih.gov
Key Research Findings:
Enzyme Inhibition: In vitro tests demonstrated that gentisic acid possesses moderate inhibitory activity against α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates into glucose. nih.govnih.gov
Receptor Interaction: Molecular docking simulations were used to assess the binding affinity of gentisic acid to several key diabetic target proteins. researchgate.net The results, indicating moderate interaction, encourage further in vivo studies to confirm the therapeutic potential. nih.govnih.gov
| Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| Dipeptidyl-peptidase 4 (DPP4) | -6.7 | His592, Asp588 (Van der Waals) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | -6.1 | Cys215 |
| α-Amylase | -5.6 | Arg195, Trp58, Trp59 (Van der Waals) |
| α-Glucosidase | -6.2 | Not specified |
In vivo studies using a nicotinamide-streptozotocin induced diabetic mouse model further support the anti-diabetic and associated protective effects of gentisic acid. mums.ac.irnih.gov Two weeks of treatment with gentisic acid in these diabetic mice resulted in a reduction in fasting blood glucose and an improvement in the plasma levels of hepatic enzymes. mums.ac.irnih.gov
Neuroprotective and Hepatoprotective Mechanisms
Gentisic acid is recognized for its neuroprotective and hepatoprotective pharmacological activities. researchgate.net The hepatoprotective effects, in particular, have been investigated in models of metabolic and chemically-induced liver injury.
Research in diabetic mice demonstrates that gentisic acid exerts significant hepatoprotective effects against liver damage associated with type 2 diabetes. mums.ac.irnih.gov The primary mechanism is attributed to its potent antioxidant properties. mums.ac.ir
Key Research Findings:
Antioxidant Pathway Modulation: Treatment with gentisic acid led to an increase in the liver tissue's antioxidant capacity. mums.ac.irnih.gov This was associated with the downregulation of Kelch-like ECH-associated protein 1 (Keap1) and the upregulation of nuclear factor E2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. mums.ac.irnih.gov
Reduction of Liver Damage: Histopathological examinations confirmed that gentisic acid administration reduced diabetes-induced liver damage. mums.ac.irnih.gov
Investigation of Effects on Cardiac Hypertrophy and Fibrosis through ERK1/2 Pathway Modulation
Studies have investigated the effects of gentisic acid on pressure overload-induced cardiac hypertrophy and fibrosis, demonstrating significant cardioprotective potential. nih.govnih.gov In a mouse model using transverse aortic constriction (TAC) to induce pressure overload, gentisic acid was shown to attenuate the development of both cardiac hypertrophy and fibrosis. nih.govnih.gov
The primary mechanism identified is the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key cascade in the development of cardiac hypertrophy. nih.gov
Key Research Findings:
Inhibition of Hypertrophic Markers: Gentisic acid treatment decreased the expression of cardiac hypertrophic marker genes and reduced the levels of atrial and brain natriuretic peptides. nih.gov
Modulation of Transcription Factors: The treatment negated the upregulation of the transcription factors GATA4 and Sp1, which are associated with cardiac hypertrophy. nih.gov
Suppression of Fibrosis: The compound effectively reduced both interstitial and perivascular cardiac fibrosis and decreased the expression of fibrosis-related genes. nih.govnih.gov
Prevention of Heart Failure: Further research has shown that gentisic acid not only attenuates hypertrophy but can also prevent the transition from cardiac hypertrophy to heart failure in a pressure-overload mouse model. nih.gov
| Molecular Target | Effect of Gentisic Acid Treatment | Associated Pathology |
|---|---|---|
| ERK1/2 Activation | Inhibited | Cardiac Hypertrophy |
| GATA4 and Sp1 Transcription Factors | Upregulation Negated | Cardiac Hypertrophy |
| Fibrosis Marker Genes | Expression Reduced | Cardiac Fibrosis |
| Atrial and Brain Natriuretic Peptides | Levels Decreased | Cardiac Hypertrophy |
Reversal of Hepatic Mitochondrial Dysfunction and Lactic Acidemia in Septic Shock Models
Gentisic acid sodium salt (GSS) has been shown to be superior to the standard vasopressor norepinephrine in reversing several key pathophysiological features of septic shock in a canine model. nih.govnih.gov The development of lactic acidemia during septic shock is a grave prognostic indicator and is often linked to impaired hepatic lactate (B86563) uptake and mitochondrial dysfunction. nih.govnih.govresearchgate.net
In a canine model of Pseudomonas aeruginosa septic shock, researchers found that while both norepinephrine and GSS treatment could reverse the drop in mean arterial pressure and improve maximal mitochondrial respiration, only GSS was able to reduce lactic acidemia. nih.govnih.gov
Key Research Findings:
Mitochondrial Function: Septic shock was found to induce hepatic mitochondrial dysfunction, characterized by a reduction in maximal respiration. nih.gov Both GSS and norepinephrine treatments were able to restore maximal mitochondrial oxygen consumption rates. nih.govnih.gov
Lactic Acidemia: Despite improving mitochondrial function, norepinephrine treatment did not reverse lactic acidemia. nih.govnih.gov In contrast, GSS treatment successfully reduced blood lactate concentrations. nih.gov
Unique Mechanism: This suggests that GSS reduces lactic acidemia through a mechanism that may be independent of its effect on improving hepatic mitochondrial function, highlighting its potential as a novel therapeutic agent for cardiovascular collapse and lactic acidemia in septic shock. nih.govnih.gov
Stabilization of Pharmaceutical Preparations Against Hydrolysis or Oxidation
Beyond its direct biological activities, this compound serves an important function as an excipient in pharmaceutical formulations. biosynth.com It is utilized as a stabilizer for solid dosage forms like capsules, tablets, and granules. biosynth.com Its chemical properties allow it to protect active pharmaceutical ingredients from degradation. biosynth.com
The primary stabilization mechanism involves preventing the breakdown of susceptible drugs through chemical reactions like hydrolysis or oxidation. biosynth.com The antioxidant activity of gentisic acid, conferred by its phenoxyl group, is key to this function. ncats.io This property has been applied, for example, in the stabilization of certain radiolabeled biomolecules used in therapy. ncats.io
Biochemical Metabolism and Enzymatic Interactions
Elucidation of Gentisic Acid Metabolic Pathways in Biological Systems
The metabolic pathways involving gentisic acid are well-defined, highlighting its role as both a metabolite of xenobiotics and a central intermediate in the breakdown of natural aromatic compounds.
In the microbial world, gentisic acid (gentisate) is a crucial intermediate in the aerobic degradation of a wide array of aromatic compounds. nih.govnih.gov Bacteria utilize the gentisate pathway to break down substances such as salicylate, 3-hydroxybenzoate, naphthalene, and various xylenols. nih.govnih.govresearchgate.net The general strategy involves the conversion of these aromatic precursors into gentisate. For example, 3-hydroxybenzoate can be hydroxylated to form gentisate. nih.govnih.gov Once formed, gentisate becomes the substrate for ring cleavage, a key step in channeling the carbon from aromatic rings into central metabolism. nih.govresearchgate.net The pathway typically proceeds with the cleavage of the gentisate ring to form maleylpyruvate (B1239739), which is then further metabolized. researchgate.netwikipedia.org In some microorganisms, maleylpyruvate is isomerized to fumarylpyruvate, which is then hydrolyzed to fumarate (B1241708) and pyruvate, intermediates of the Krebs cycle. researchgate.net This pathway is widespread among various bacterial genera, including Pseudomonas, Burkholderia, Rhodococcus, and Corynebacterium. nih.govnih.govnih.gov
Enzymology of Gentisate Degradation
The enzymatic machinery responsible for the degradation of gentisate is highly specific and has been a subject of detailed biochemical and structural studies.
The central enzyme in the gentisate degradation pathway is gentisate 1,2-dioxygenase (GDO) (EC 1.13.11.4). nih.govnih.gov This enzyme belongs to the family of oxidoreductases and catalyzes the cleavage of the aromatic ring of gentisate. wikipedia.org Specifically, it incorporates two atoms of oxygen into the substrate, breaking the bond between the carboxyl group and the adjacent hydroxyl group to yield maleylpyruvate. nih.govwikipedia.org
GDOs are typically iron-dependent enzymes, requiring Fe(II) as a cofactor for catalytic activity. wikipedia.orgcolab.ws The enzyme's activity can be inhibited by metal-chelating agents. colab.ws Structurally, GDOs from different bacterial species can vary. For instance, the GDO from Pseudomonas alcaligenes NCIB 9867 is a homotetramer with a subunit mass of approximately 39 kDa, while the enzyme from Pseudomonas putida NCIB 9869 is proposed to be a dimer with a 41 kDa subunit. nih.gov The GDO from Sphingomonas sp. strain RW5 also appears to be a homotetrameric protein. nih.gov Despite these architectural differences, they perform the same key reaction. The optimal pH for activity for GDOs from P. alcaligenes and P. putida is around 8.0. nih.gov
| Organism | Enzyme Name | Quaternary Structure | Subunit Mass (kDa) | Optimal pH | Km for Gentisate (μM) |
|---|---|---|---|---|---|
| Pseudomonas alcaligenes NCIB 9867 | Gentisate 1,2-Dioxygenase (P25X) | Tetramer | 39 | ~8.0 | 92 |
| Pseudomonas putida NCIB 9869 | Gentisate 1,2-Dioxygenase (P35X) | Dimer | 41 | ~8.0 | 143 |
| Sphingomonas sp. RW5 | Gentisate 1,2-Dioxygenase (gtdA) | Homotetramer | ~38.5 | Not Reported | 15 |
| Bacillus stearothermophilus PK1 | Gentisate 1,2-Dioxygenase | Homohexamer (presumed) | 40 | Not Reported | Not Reported |
The genes encoding the enzymes for gentisate degradation are typically organized into operons, allowing for coordinated regulation of their expression. nih.govyoutube.com An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter. youtube.com In Burkholderia xenovorans LB400, for example, the genes for the gentisate pathway (mhb genes) are found in clusters. This organism possesses two identical mhbRTDHI gene clusters. nih.gov The mhbD gene encodes the gentisate 1,2-dioxygenase, mhbH encodes maleylpyruvate hydrolase, mhbI encodes fumarylpyruvate hydrolase, and mhbR encodes a transcriptional regulator. nih.gov
The expression of these operons is tightly controlled. It is often induced by the presence of the substrate (gentisate) or its precursors (like 3-hydroxybenzoate). nih.gov Transcriptional regulators, such as the LysR-type and AraC/XylS-type proteins, play a key role in sensing the specific chemical cues and activating or repressing gene expression accordingly. researchgate.net For instance, in B. xenovorans, the mhbD gene was found to be expressed during growth on gentisate, 3-hydroxybenzoate, and 4-hydroxybenzoate, demonstrating a coordinated response to the availability of compounds that are metabolized through this pathway. nih.gov This genetic organization ensures that the cell only produces the necessary enzymes when the specific substrates are available, which is an efficient metabolic strategy. caister.com
Interaction with Coenzyme A and Lipid Metabolism
Research has illuminated the connections between gentisic acid, coenzyme A, and the broader landscape of lipid metabolism. In the thermophilic bacterium Bacillus stearothermophilus, the degradation of benzoate (B1203000) proceeds via the formation of benzoyl-coenzyme A (benzoyl-CoA) and subsequently gentisate. colab.ws This indicates a direct metabolic link where a coenzyme A thioester is a precursor in a pathway leading to gentisate formation.
In mammalian systems, gentisic acid has been shown to influence lipid metabolism, particularly by inhibiting the oxidation of low-density lipoprotein (LDL). nih.gov This antioxidant action is significant because LDL oxidation is a key event in the development of atherosclerosis. Studies have shown that gentisic acid can inhibit the formation of cholesterol ester hydroperoxides in human plasma in a concentration-dependent manner. nih.gov Furthermore, research in mice fed a high-fat, high-fructose diet demonstrated that gentisic acid administration prevented diet-induced obesity. researchgate.netrsc.org This effect was linked to the activation of brown adipose tissue (BAT) thermogenesis and an enhanced expression of proteins related to fatty acid oxidation in BAT. researchgate.netrsc.org This suggests that gentisic acid augments the utilization of fatty acids, which are primary substances for heat production (thermogenesis), thereby increasing energy expenditure. researchgate.netrsc.org
Formation of Acyl-CoA Conjugates
The metabolic pathway for many xenobiotic carboxylic acids, such as gentisic acid, typically involves an initial activation step to form an acyl-CoA thioester. This process is crucial for their subsequent metabolism and excretion. The formation of these conjugates is a two-step reaction catalyzed by acyl-CoA synthetases (ACSs). In the first step, the carboxylic acid moiety is activated by adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate (acyl-AMP). Subsequently, the adenylate group is displaced by coenzyme A, resulting in the formation of a xenobiotic-CoA thioester. acs.org
While direct evidence for the formation of gentisoyl-CoA from gentisic acid is not extensively detailed in the available literature, the metabolic fate of structurally similar compounds strongly supports this pathway. For instance, salicylic (B10762653) acid, another aspirin (B1665792) metabolite and a structural analog of gentisic acid, is known to undergo CoA conjugation. acs.org Similarly, the detoxification of benzoic acid, the simplest aromatic carboxylic acid, proceeds through the formation of a benzoyl-CoA intermediate. researchgate.net This metabolic activation is a prerequisite for its subsequent conjugation with amino acids like glycine. researchgate.netnih.gov Given these precedents, it is highly probable that gentisic acid follows a similar metabolic route, being converted to gentisoyl-CoA by an appropriate acyl-CoA synthetase. The enzymes responsible for the activation of xenobiotic carboxylic acids are typically members of the long-chain (ACSL) and medium-chain (ACSM) acyl-CoA synthetase subfamilies. acs.org
Table 1: Key Enzymes and Intermediates in the Proposed Acyl-CoA Conjugation of Gentisic Acid
| Step | Enzyme Family | Intermediate Formed | Precursor |
| 1 | Acyl-CoA Synthetase (ACS) | Gentisoyl-AMP | Gentisic Acid |
| 2 | Acyl-CoA Synthetase (ACS) | Gentisoyl-CoA | Gentisoyl-AMP |
Investigation of Impact on CoA-Dependent Cellular Processes
The formation of gentisoyl-CoA can potentially influence various cellular processes that are dependent on the availability and metabolism of CoA and its thioesters. One of the most significant of these is fatty acid metabolism, particularly β-oxidation.
Research has indicated that gentisic acid can impact lipid metabolism. For instance, studies have shown that gentisic acid (referred to as 2,5-dihydroxybenzoic acid or DHB in some studies) can enhance the expression of proteins related to fatty acid oxidation in brown adipose tissue (BAT). This suggests that gentisic acid may promote the utilization of fatty acids for thermogenesis. An increase in the expression of fatty acid oxidation-related proteins implies a potential upregulation of the β-oxidation spiral, a key CoA-dependent process.
The impact of gentisic acid on fatty acid metabolism is an area of active investigation. The formation of gentisoyl-CoA could potentially compete with fatty acyl-CoAs for enzymes involved in their metabolism or transport. Alternatively, gentisoyl-CoA or gentisic acid itself might act as signaling molecules that modulate the expression of genes involved in lipid metabolism.
Table 2: Investigated Effects of Gentisic Acid on CoA-Dependent Processes
| Cellular Process | Observed Effect | Potential Implication |
| Fatty Acid Oxidation | Enhanced expression of related proteins in brown adipose tissue | Increased energy expenditure and thermogenesis |
It is important to note that the detailed mechanisms by which gentisic acid and its CoA conjugate exert these effects are still being elucidated. Further research is needed to fully understand the enzymatic interactions and the downstream consequences of gentisic acid metabolism on CoA-dependent cellular pathways.
Interactions with Inorganic and Complex Environmental Systems
Role in Marine Biogeochemical Cycles
As a phenolic compound, gentisic acid is part of the natural ligand pool in marine waters, often excreted by microalgae. ulpgc.esulpgc.es Its presence has a notable effect on the biogeochemical cycling of essential micronutrients like iron.
Gentisic acid actively participates in the redox chemistry of iron in marine environments. ulpgc.es It has been shown to reduce iron(III) to the more bioavailable iron(II). ulpgc.esulpgc.esresearchgate.net This reduction process is pH-dependent, with a greater rate of iron(III) reduction observed at a lower pH. ulpgc.es Specifically, in seawater, the reduction of iron(III) by gentisic acid is significantly higher at pH 7.00 compared to pH 8.01. ulpgc.es The process is also influenced by the major ions present in seawater. For instance, at a pH of 7.5, magnesium (Mg²⁺) and calcium (Ca²⁺) ions accelerate the reduction of iron(III) to iron(II). ulpgc.esresearchgate.net Conversely, ions such as potassium (K⁺), fluoride (B91410) (F⁻), strontium (Sr²⁺), and sulfate (B86663) (SO₄²⁻) can slow down this reduction rate. ulpgc.esresearchgate.net
Gentisic acid acts as a ligand, forming a complex with iron(III) in seawater. ulpgc.es This complexation is a key step in the subsequent reduction to iron(II). The formation and dissociation of the iron(III)-gentisic acid complex have been studied, revealing its role in promoting the formation of bioavailable iron(II). ulpgc.esulpgc.es By complexing with iron(III) and facilitating its reduction, gentisic acid helps to keep iron in a dissolved state for longer periods, thereby increasing its bioavailability for marine organisms. ulpgc.esresearchgate.net
The kinetics of the Fe(III)-gentisic acid complex in seawater have been determined as follows:
Formation rate constant (kf): 1.19 (±0.18) x 10⁴ M⁻¹ s⁻¹ ulpgc.esulpgc.es
Dissociation rate constant (kd): 1.86 (±0.53) x 10⁻⁴ s⁻¹ ulpgc.esulpgc.es
Conditional complexation constant (logKFe3+LCond): 17.81 ± 0.05 ulpgc.esulpgc.es
Phenolic compounds, including gentisic acid, are excreted by marine microalgae and contribute to the pool of organic ligands in natural waters. ulpgc.esulpgc.es This exudation is ecologically significant as it directly influences the marine iron cycle. By affecting the redox state and speciation of iron, these compounds play a crucial role in the availability of this essential micronutrient for phytoplankton and other marine life. ulpgc.esulpgc.es
Interaction with Metal Ions in Biological Contexts
Within biological systems, the ability of gentisic acid to interact with metal ions is harnessed for therapeutic and diagnostic purposes.
Gentisic acid possesses antioxidant properties and can act as a free radical scavenger. ncats.ionih.govncats.io Its ability to chelate metal ions is relevant to its capacity to mitigate oxidative stress. nih.gov By binding to redox-active metals, it can prevent their participation in reactions that generate harmful reactive oxygen species. This chelating property contributes to its protective effects against oxidative damage to lipids and proteins. ncats.ionih.gov
Gentisic acid and its sodium salt are utilized as effective stabilizers for various radiopharmaceuticals, including those labeled with Lutetium-177 and bone-imaging agents. nih.govnih.goviaea.org It functions as an antioxidant, preventing the radiolytic degradation of the radiolabeled compounds. nih.gov For instance, it has been shown to improve the stability of [¹⁷⁷Lu]Lu-PSMA-617, [¹⁷⁷Lu]Lu-PSMA-I&T, and [¹⁷⁷Lu]Lu-DOTATATE. nih.gov The stabilizing effect is also observed in technetium-99m based skeletal imaging agents, where it prevents the formation of free sodium [⁹⁹mTc]pertechnetate. nih.govusbio.net In some applications, gentisic acid is used in combination with other stabilizers, like ascorbic acid or methionine, to enhance the stability of the radiopharmaceutical. nih.govnih.gov The effectiveness of gentisic acid as a stabilizer can be pH-dependent, with its antioxidant capacity being greater at a pH above 4.5. nih.gov
Advanced Analytical Methodologies for Gentisic Acid Sodium Salt Hydrate Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatographic and spectrometric methods are cornerstones for the detection and quantification of gentisic acid. They offer high sensitivity, specificity, and the ability to analyze the compound in diverse samples.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of gentisic acid. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
Several methods have been developed and validated for analyzing gentisic acid in various samples, including urine. nih.gov A key aspect of method development is the optimization of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve baseline resolution and accurate quantification. nih.govhelixchrom.com For instance, a reversed-phase liquid chromatographic (RPLC) method was developed to simultaneously detect gentisic acid and other biomarkers in urine using a Zorbax C₁₈ column. nih.govnih.gov The use of water-rich mobile phases, such as 5% methanol or 0.1% butanol in water, supplemented with an acid like 0.6% acetic acid, has proven effective for separating water-soluble compounds like gentisic acid. nih.govnih.gov
Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable and reproducible. journalbji.comresearchgate.net Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). journalbji.com For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, good precision (RSD between 3.11% and 14.1%) and accuracy (bias between -12.7% and 11%) were achieved for quality controls. nih.gov
Table 1: Example HPLC Method Parameters for Gentisic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Zorbax C₁₈ | C₁₈ column |
| Mobile Phase | 5% methanol in water with 0.6% acetic acid nih.gov | Water with 0.1% acetic acid (A) and acetonitrile with 0.05% formic acid (B) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | - |
| Detection | UV at 232 nm nih.gov | Negative ESI Tandem MS nih.gov |
| Injection Volume | 5 µL nih.gov | - |
| Run Time | - | 3 min nih.gov |
Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of gentisic acid. It is often coupled with liquid chromatography (LC-MS) for enhanced specificity.
Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity for quantifying gentisic acid in complex biological matrices. nih.gov In a typical LC-MS/MS method, gentisic acid is ionized, often using negative electrospray ionization (ESI), and the precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to the product ion is monitored for quantification. For gentisic acid, the precursor-to-product ion transition has been identified as m/z 153.1→108.0. nih.gov This method has been successfully used to determine intracellular concentrations of gentisic acid in studies involving organic anion transporters. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): Gentisic acid, also known as 2,5-dihydroxybenzoic acid (DHB), is itself widely used as a matrix in MALDI-MS. The matrix assists in the desorption and ionization of analyte molecules, such as peptides, proteins, and polymers. When analyzing gentisic acid itself by mass spectrometry, techniques like liquid chromatography time-of-flight mass spectrometry (LC/TOF-MS) can be used. In such analyses, gentisic acid is represented by a peak at an m/z of 153 [M-H]⁻. nih.gov Studies on its oxidation have shown the appearance of a new peak at m/z 123, indicating a structural change. nih.gov
Table 2: Mass Spectrometry Parameters for Gentisic Acid
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|---|
| Tandem MS | Negative ESI nih.gov | 153.1 nih.gov | 108.0 nih.gov | Quantification in cell lysate nih.gov |
| LC/TOF-MS | Negative Ion Mode | 153 [M-H]⁻ nih.gov | - | Oxidation reaction analysis nih.gov |
Spectrophotometry offers a simple, cost-effective, and rapid method for studying reactions involving gentisic acid, particularly those that result in a color change. nih.govnih.gov A novel spectrophotometric detection method for gentisic acid has been developed based on its oxidation. nih.govnih.govresearchgate.netplos.org
In this method, the addition of sodium hydroxide (NaOH) combined with a strong oxidant, sodium hypochlorite pentahydrate (NaOCl·5H₂O), to a solution of gentisic acid induces a rapid color change to dark brown. nih.govnih.gov This color change corresponds to a unique and sharp absorption peak in the visible light spectrum at approximately 500 nm. nih.govnih.govresearchgate.netplos.org This assay allows for the simple and quick detection of gentisic acid in sample solutions without the need for complex instrumentation. nih.govnih.gov The method is sensitive enough to detect gentisic acid concentrations of 60 mg/L and higher. nih.gov This technique can be used to distinguish gentisic acid from structurally similar compounds, such as homogentisic acid. nih.gov Spectrophotometry is also a fundamental technique for monitoring the kinetics of enzymatic reactions by measuring the change in absorbance over time as a substrate is converted to a product. diva-portal.orgpatsnap.com
Biophysical Characterization Methods
Biophysical methods provide insights into the fundamental kinetic and electrochemical properties of gentisic acid, which are crucial for understanding its antioxidant mechanisms and redox behavior.
Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving free radicals. nih.govnih.gov It has been employed to evaluate the molecular mechanism of free radical scavenging by gentisic acid. nih.gov In this method, a high-energy electron pulse is used to generate specific radicals in an aqueous solution, and the subsequent reactions with the compound of interest are monitored using time-resolved spectroscopy. nih.gov
Studies using pulse radiolysis have shown that gentisic acid is an efficient scavenger of highly reactive free radicals. nih.gov It reacts with the hydroxyl radical (•OH) at a diffusion-controlled rate. nih.gov This reaction produces two types of transient species: a reducing adduct radical (approximately 76%) and an oxidizing phenoxyl radical (approximately 24%). nih.gov Ascorbate has been shown to repair the phenoxyl radical of gentisic acid. nih.gov
Table 3: Rate Constants for Radical Scavenging Reactions of Gentisic Acid
| Radical Species | Rate Constant (k) | Technique |
|---|---|---|
| Hydroxyl Radical (•OH) | 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹ nih.gov | Pulse Radiolysis nih.gov |
| Organohaloperoxyl Radical | 9.3 × 10⁷ dm³ mol⁻¹s⁻¹ nih.gov | Pulse Radiolysis nih.gov |
| Ascorbate Repair of Phenoxyl Radical | 1.0 × 10⁷ dm³mol⁻¹s⁻¹ nih.gov | Pulse Radiolysis nih.gov |
Cyclic voltammetry (CV) is an electroanalytical technique used to investigate the electrochemical properties of a substance. unibo.it It provides information about the redox potentials and the mechanisms of oxidation and reduction reactions. proquest.com
The antioxidant capacity of gentisic acid is supported by its electrochemical behavior. nih.gov Cyclic voltammetry has been used to determine the redox potential of the gentisic acid phenoxyl radical/gentisic acid (GA•/GA) couple. The measured value of 0.774 V versus the Normal Hydrogen Electrode (NHE) is lower than that of many physiologically important oxidants, which supports the compound's ability to act as an antioxidant. nih.gov The introduction of a second hydroxyl group in the benzene (B151609) ring, as in gentisic acid compared to salicylic (B10762653) acid, leads to a considerable reduction in the oxidation potential, making it easier to oxidize and thus a better electron donor for scavenging radicals. nih.govresearchgate.net In other applications, electrochemical studies have shown that gentisic acid can act as a cathodic-type corrosion inhibitor for Al-Mg alloys, with its inhibition effect attributed to adsorption onto the electrode surface. researchgate.net
X-ray Diffraction (Powder and Single Crystal) for Structural Elucidation of Co-crystals and Salts
X-ray diffraction (XRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement in crystalline solids, including salts and co-crystals of gentisic acid and its sodium salt. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are instrumental in this characterization.
Single-crystal X-ray diffraction (SCXRD) offers the most precise structural information, providing data on bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group. For instance, in a study of co-crystals involving the parent compound, gentisic acid, with metronidazole, SCXRD revealed a 1:1 stoichiometric ratio within the crystal lattice. This level of detail is critical for understanding the intermolecular interactions, such as hydrogen bonding, that govern the formation and stability of the crystalline structure. Similarly, structural studies on salts of gentisic acid with pyridoxine (Vitamin B6) have been successfully conducted using SCXRD, identifying different hydration states, including a dihydrate form.
Powder X-ray diffraction (PXRD) serves as a valuable tool for fingerprinting crystalline materials and is particularly useful for phase identification and purity assessment of bulk samples. The PXRD pattern of a metronidazole:gentisic acid co-crystal, for example, displays a unique set of diffraction peaks at specific 2θ angles, distinguishing it from the individual components. This technique is also employed to monitor phase transitions, such as those induced by temperature or desolvation.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 (for Monoclinic) |
| Volume (ų) | ~1500-2500 |
| Z (formula units/unit cell) | 4 or 8 |
Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) for Characterization
Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying the functional groups present in a molecule. In the case of gentisic acid sodium salt hydrate (B1144303), the FTIR spectrum would exhibit characteristic absorption bands. The broad band typically observed in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups and the water of hydration. The formation of the sodium salt results in the deprotonation of the carboxylic acid, leading to the disappearance of the broad carboxylic acid O-H stretch and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
The table below outlines the expected characteristic FTIR absorption bands for Gentisic Acid Sodium Salt Hydrate.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3500-3200 | O-H stretching | Phenolic -OH and H₂O |
| ~1600 | C=C stretching | Aromatic ring |
| 1590-1550 | Asymmetric COO⁻ stretching | Carboxylate |
| 1420-1380 | Symmetric COO⁻ stretching | Carboxylate |
| ~1250 | C-O stretching | Phenolic -OH |
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring its mass change as a function of temperature. For this compound, a TGA thermogram would be expected to show an initial weight loss corresponding to the dehydration of the water molecules. Subsequent weight loss at higher temperatures would indicate the decomposition of the anhydrous salt. Studies on the thermal behavior of sodium salts of other organic acids show that decomposition often proceeds in distinct steps, leading to the formation of a stable residue such as sodium carbonate at very high temperatures.
Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and understand the molecular properties and interactions of this compound at an electronic level.
Density Functional Theory (DFT) Calculations for Molecular Properties (e.g., HOMO/LUMO energies)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the molecular properties of the gentisate anion, the active component of this compound.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
While specific DFT calculations for the gentisate anion are not extensively reported, studies on structurally similar phenolic acids, such as homogentisic and orsellinic acids, have demonstrated the utility of this approach. These studies show that the presence of hydroxyl and carboxylate groups significantly influences the electron distribution and the HOMO-LUMO energies. For the gentisate anion, the HOMO is expected to be localized on the electron-rich aromatic ring and the phenolate oxygen atoms, while the LUMO would likely be distributed over the carboxylate group and the aromatic ring.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as gentisic acid, and a biological receptor, typically a protein.
Several in silico studies have explored the docking of gentisic acid with various protein targets, providing insights into its potential biological activities. For example, docking studies have investigated the interaction of gentisic acid with receptors involved in diabetes, such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B (PTP1B). These studies aim to predict the binding affinity, represented by a docking score, and to identify the specific amino acid residues in the receptor's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.
The table below summarizes findings from molecular docking studies of gentisic acid with various receptors.
| Receptor | Binding Affinity (kcal/mol) | Interacting Residues (Examples) | Potential Biological Implication |
|---|---|---|---|
| α-Amylase | -5.5 | Asp197, Glu233, Asp300 | Antidiabetic |
| α-Glucosidase | -6.2 | Asp215, Arg442, His351 | Antidiabetic |
| Protein Tyrosine Phosphatase 1B (PTP1B) | -6.0 | Asp181, Tyr46, Arg47 | Antidiabetic |
| Metalloproteinase | -5.3 | Ser168, Gly109, Ile108 | Anti-inflammatory |
These computational predictions are invaluable for guiding further experimental research and for understanding the structure-activity relationships of gentisic acid and its derivatives.
Emerging Research Frontiers and Future Directions
Untapped Biological Activities and Their Underlying Mechanisms
While the antioxidant properties of gentisic acid are well-established, recent research is uncovering a more nuanced and complex range of biological activities. These investigations are revealing novel mechanisms of action that extend its potential therapeutic applications.
One of the significant new frontiers is its role as an inhibitor of fibroblast growth factors (FGFs). ktu.edunih.govnih.gov FGFs are crucial proteins in many intercellular signaling networks, and their uncontrolled accumulation can contribute to various diseases, including cancer. ktu.edunih.gov Gentisic acid has been identified as a potent inhibitor of FGFs, defining a new chemical class of inhibitors. ktu.edunih.gov Research indicates that these inhibitors may employ at least two different mechanisms to interfere with the assembly of the signaling complexes that trigger FGF-driven cellular processes. ktu.edunih.gov This discovery positions gentisic acid and its derivatives as potential therapeutic agents for cancer and diseases dependent on angiogenesis. ktu.edunih.gov
In the realm of neurobiology, gentisic acid is showing promise for its neuroprotective effects. A very recent study has highlighted its potential in the context of Parkinson's disease, with a focus on the gut-brain axis. The study suggests that gentisic acid may ameliorate altered protein expressions related to oxidative phosphorylation, ferroptosis, and the actin cytoskeleton in both the brain and intestines.
Furthermore, the role of gentisic acid in plant defense mechanisms is an active area of research. In tomato plants, for example, it acts as a pathogen-inducible signal, accumulating significantly in response to non-necrotizing infections by certain viroids and viruses. apsnet.org Interestingly, in these cases, gentisic acid appears to function as an additional signal to salicylic (B10762653) acid, activating a specific set of pathogenesis-related (PR) proteins that salicylic acid alone does not induce. apsnet.org This suggests a sophisticated and partitioned signaling role in plant immunity. In grapevines, a strong accumulation of gentisic acid is associated with the progression of symptoms from 'Candidatus Phytoplasma solani' infection, and metabolomic data, along with gene expression analysis, indicate its connection to the upregulation of phenylpropanoid biosynthetic and salicylic acid-responsive genes. nih.gov
The interaction of gentisic acid with specific enzymes and cellular receptors continues to be an area of intense study. In silico and in vitro studies have explored its potential to inhibit enzymes like α-amylase and α-glucosidase, which are relevant to diabetes management. nih.gov While its inhibitory potential was found to be moderate compared to standard drugs, these studies provide a basis for further investigation and the design of more potent derivatives. nih.gov
| Biological Activity | Organism/System Studied | Proposed Mechanism of Action | Potential Application |
|---|---|---|---|
| Fibroblast Growth Factor (FGF) Inhibition | In vitro and in vivo disease models | Interferes with the assembly of FGF-driven signaling complexes. ktu.edunih.gov | Cancer therapy, anti-angiogenesis treatments. ktu.edunih.gov |
| Neuroprotection | Zebrafish model of Parkinson's disease | Improves protein expressions related to oxidative phosphorylation and ferroptosis in the gut-brain axis. | Potential therapeutic agent for Parkinson's disease. |
| Plant Defense Signaling | Tomato (Lycopersicon esculentum), Grapevine (Vitis vinifera) | Acts as a pathogen-inducible signal, accumulating in response to infection and inducing specific pathogenesis-related proteins. apsnet.orgnih.gov | Understanding and enhancing plant disease resistance. |
| Enzyme Inhibition | In vitro enzymatic assays | Moderate inhibition of α-amylase and α-glucosidase. nih.gov | Complementary approach in diabetes management. nih.gov |
Biotechnological Applications and Bioproduction of Gentisic Acid Derivatives
The growing demand for gentisic acid in the pharmaceutical and cosmetic industries has spurred research into sustainable and efficient production methods. ktu.edu While conventional chemical synthesis, such as the carboxylation of hydroquinone (B1673460) or the oxidation of salicylic acid, is established, biotechnological approaches using microorganisms are gaining traction as a more environmentally friendly alternative. ktu.edunih.gov
The microbial production of gentisic acid and its derivatives is still in the early stages of development, but significant progress is being made. acs.org A key challenge in metabolic engineering is the efficient screening of large numbers of engineered microbial strains to identify high-yield producers. To address this, researchers are developing transcription factor-based biosensors. ktu.eduacs.org These biosensors can detect and report the intracellular or extracellular concentration of gentisic acid, thereby accelerating the process of screening and pathway optimization. ktu.eduacs.org For instance, a gene operon responsible for gentisic acid metabolism in Cupriavidus necator has been studied to develop such a biosensor. acs.org
Furthermore, the enzymatic synthesis of gentisic acid derivatives is another promising avenue. A patent has been filed for a method to produce gentisic acid 5-O-β-D xylopyranoside by culturing a recombinant host cell—such as a bacterium, plant, or fungus—that expresses a specific xylosyltransferase from Solanum tuberosum. nih.gov This enzyme is capable of glycosylating gentisic acid to produce the desired derivative. nih.gov Such methods open the door to creating a wide array of novel gentisic acid compounds with potentially enhanced or new biological activities.
Gentisic acid also serves as a precursor for the synthesis of other valuable compounds, such as the angucycline antibiotic landomycin A. acs.org Its role as a platform chemical is expanding, with applications in the development of dual-functional conjugates. For example, gentisic acid has been covalently conjugated to lysozyme, an antibacterial protein, to create a dual-functional food preservative that can suppress both lipid oxidation and microbial growth. sigmaaldrich.com
| Application/Method | Organism/System | Key Innovation | Reference |
|---|---|---|---|
| Microbial Production | Escherichia coli, Cupriavidus necator | Development of transcription factor-based biosensors for high-throughput screening of producer strains. | ktu.eduacs.org |
| Enzymatic Synthesis | Recombinant host cells (e.g., bacteria, fungi) | Use of a xylosyltransferase from Solanum tuberosum to produce gentisic acid 5-O-β-D xylopyranoside. | nih.gov |
| Platform Chemical | In vitro conjugation | Creation of lysozyme-gentisic acid conjugates with dual antibacterial and antioxidant properties for food preservation. | sigmaaldrich.com |
Integration into Systems Biology and Omics-based Studies
The advent of high-throughput "omics" technologies—such as transcriptomics, proteomics, and metabolomics—is enabling a more holistic understanding of the biological impact of gentisic acid. These systems-level approaches are moving beyond the study of single targets to reveal the broader cellular pathways and networks that are modulated by this compound.
Transcriptomic studies in plants have begun to shed light on the gene regulatory networks influenced by the salicylic acid pathway, in which gentisic acid is a key metabolite. nih.gov For example, in grapevines infected with 'Candidatus Phytoplasma solani', metabolomic analysis revealed a significant accumulation of gentisic acid, which correlated with the upregulation of salicylic acid-responsive genes and genes involved in phenylpropanoid biosynthesis as identified through gene expression analysis. nih.gov Similarly, in tomato plants responding to pathogen infection, the accumulation of gentisic acid is linked to the induction of specific defense-related genes. apsnet.org While these studies often focus on the broader plant defense response, they provide a framework for more targeted investigations into the specific transcriptomic signature of gentisic acid.
Metabolomic profiling has been instrumental in identifying gentisic acid as a key metabolite in various biological contexts. In studies of plant-pathogen interactions, changes in the levels of gentisic acid and its derivatives are often observed. nih.gov In human studies, metabolomics has been used to identify gentisic acid as a potential biomarker for diseases such as renal cell carcinoma. nih.gov These studies, which analyze the complete set of metabolites in a biological sample, provide valuable insights into the metabolic pathways affected by disease and potential therapeutic interventions.
While dedicated proteomic studies focusing solely on the effects of gentisic acid are still emerging, research on related compounds and pathways provides a glimpse into its potential protein interactions. For instance, proteomic analysis of lapatinib-induced hepatotoxicity has identified enzymes involved in critical liver functions that are covalently modified by reactive metabolites. acs.org Given that gentisic acid is a metabolite of aspirin (B1665792) and is processed in the liver, similar proteomic approaches could uncover its protein targets and off-targets, providing a deeper understanding of its efficacy and potential for adverse effects.
The integration of these different omics datasets represents the next frontier. A systems biology approach, combining transcriptomic, proteomic, and metabolomic data, will be crucial for constructing comprehensive models of gentisic acid's mechanism of action. This will allow researchers to move from identifying individual molecular changes to understanding how these changes propagate through complex biological networks to produce a physiological effect.
Development of Advanced Analytical Platforms for In Situ Research
The ability to detect and quantify gentisic acid sodium salt hydrate (B1144303) and its parent compound in real-time and within complex biological environments is crucial for advancing our understanding of its function. To this end, researchers are developing a range of advanced analytical platforms that offer greater sensitivity, specificity, and the potential for in situ analysis.
A significant area of development is in the creation of whole-cell biosensors. ktu.eduacs.org These biosensors are typically engineered microorganisms, such as E. coli, that contain a transcription factor-based inducible gene expression system. ktu.eduacs.org This system is designed to produce a measurable output, such as fluorescence, in response to the presence of gentisic acid. acs.org Such biosensors are invaluable tools for high-throughput screening in biotechnological applications and can also be used to monitor gentisic acid levels in biological samples, including urine. acs.org
In addition to biosensors, advanced chromatographic techniques are being refined for the accurate quantification of gentisic acid. Reversed-phase liquid chromatography (RPLC) methods have been developed for the separation and detection of gentisic acid and other related biomarkers for renal cell carcinoma in urine. nih.govnih.gov To overcome challenges with separating water-soluble compounds, novel mobile phases, such as those containing small amounts of butanol in water, are being employed to improve separation efficiency. nih.govnih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous determination of gentisic acid and related compounds in complex biological matrices like cell lysates. nih.gov
A novel application of gentisic acid in analytical technology is its use as a stabilizer for radiolabeled peptides and proteins used in medical imaging. google.com Radiolysis, the breakdown of molecules by radiation, can be a significant problem for radiolabeled compounds. Gentisic acid and its derivatives have been shown to substantially inhibit this process, thereby improving the stability and shelf-life of these important diagnostic agents. google.com
Q & A
Q. How can the purity and hydrate content of gentisic acid sodium salt hydrate be experimentally determined?
To assess purity, use high-performance liquid chromatography (HPLC) with UV detection, comparing retention times and peak areas against certified reference standards. For hydrate content, perform thermogravimetric analysis (TGA) by heating the sample and measuring mass loss corresponding to water release. Ensure anhydrous conditions during handling to avoid moisture absorption .
Q. What are the optimal storage conditions for maintaining the stability of this compound?
Store the compound in an inert atmosphere (e.g., argon or nitrogen) at room temperature. Protect from light and moisture by using desiccants or sealed containers. Solubility in water (as noted in its properties) necessitates dry storage to prevent hydrolysis or unintended hydration .
Q. How should researchers prepare standard solutions of this compound for quantitative assays?
Weigh the compound using anhydrous or hydrate-specific calculations (adjusting for molecular weight differences). Dissolve in deionized water or buffered solutions (e.g., pH 7.8 Tris buffer). Standardize via titration or spectrophotometric methods, accounting for potential hygroscopicity by pre-drying the sample .
Advanced Research Questions
Q. What methodological considerations are critical when incorporating this compound into cell culture or biochemical buffers?
Follow protocols for buffer preparation, such as dissolving the compound in Tris buffer, adjusting pH with NaOH (e.g., to 7.8), and filter-sterilizing the solution. Validate compatibility with other buffer components (e.g., antioxidants like Trolox) to avoid precipitation or redox interference .
Q. How can researchers validate analytical methods (e.g., HPLC) for detecting this compound in complex biological matrices?
Use spike-and-recovery experiments: add known concentrations to matrices (e.g., cell lysates or plant extracts), extract using solvents like methanol or acetonitrile, and quantify recovery rates. Optimize chromatographic parameters (e.g., column type, mobile phase) to resolve peaks from co-eluting compounds like chlorogenic acid or catechin hydrate .
Q. How should batch-to-batch variability in hydrate content or salt form be addressed in sensitive assays?
Request certificates of analysis (CoA) for critical parameters (e.g., water content via Karl Fischer titration). For cell-based assays, consider replacing the sodium salt form with alternative counterions (e.g., potassium) if sodium interferes with experimental outcomes. Pre-test each batch in pilot assays to confirm consistency .
Q. What experimental strategies can resolve discrepancies in detecting this compound, such as unexpected non-detection in HPLC-UV profiles?
Investigate extraction efficiency by testing multiple solvents (e.g., acidified methanol) and sonication times. Validate method sensitivity using lower detection limits (e.g., nanomolar concentrations). Rule out matrix effects by comparing standard curves in solvent vs. biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
